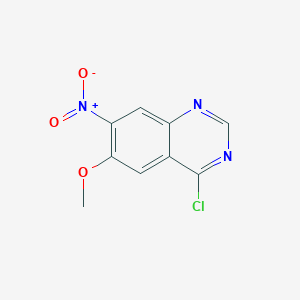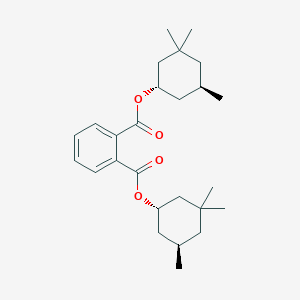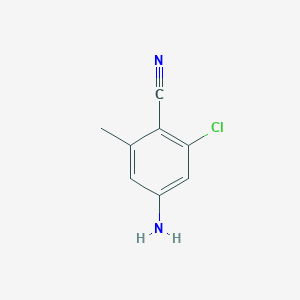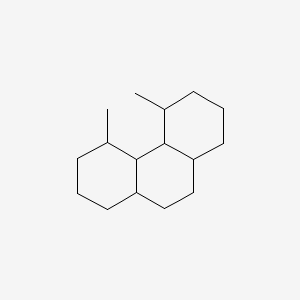
2,2,4-Trimethyldecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,4-Trimethyldecane is an organic compound with the molecular formula C13H28. It is a branched alkane, specifically a trimethyl-substituted decane. This compound is part of the larger family of hydrocarbons and is known for its stability and relatively low reactivity compared to other organic compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4-Trimethyldecane can be achieved through various methods. One common approach involves the alkylation of decane with methyl groups. This can be done using Friedel-Crafts alkylation, where decane is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
In an industrial setting, this compound can be produced through catalytic cracking and subsequent alkylation processes. The catalytic cracking of larger hydrocarbons produces smaller fragments, which can then be selectively alkylated to form the desired trimethyl-substituted product.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,4-Trimethyldecane, like other alkanes, primarily undergoes substitution reactions. Due to its saturated nature, it is less prone to oxidation and reduction reactions under standard conditions.
Common Reagents and Conditions
Halogenation: this compound can react with halogens such as chlorine or bromine in the presence of ultraviolet light to form halogenated derivatives.
Combustion: When burned in the presence of oxygen, this compound undergoes complete combustion to produce carbon dioxide and water.
Major Products Formed
Halogenated Derivatives: Depending on the halogen used, products such as 2-chloro-2,2,4-trimethyldecane or 2-bromo-2,2,4-trimethyldecane can be formed.
Combustion Products: The primary products of combustion are carbon dioxide and water.
Applications De Recherche Scientifique
2,2,4-Trimethyldecane has several applications in scientific research:
Chemistry: It is used as a reference compound in gas chromatography due to its well-defined retention time.
Biology: It serves as a model compound for studying the metabolism of branched alkanes in microorganisms.
Industry: It is used as a solvent and in the formulation of specialty chemicals.
Mécanisme D'action
The mechanism of action of 2,2,4-Trimethyldecane is primarily physical rather than chemical. As a non-polar solvent, it can dissolve other non-polar substances, facilitating various chemical reactions and processes. Its molecular structure allows it to interact with other hydrocarbons and organic compounds through van der Waals forces.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2,3-Trimethyldecane
- 2,4,6-Trimethyldecane
- 2,3,4-Trimethyldecane
Comparison
2,2,4-Trimethyldecane is unique due to the specific positioning of its methyl groups, which affects its physical properties such as boiling point and solubility. Compared to its isomers, it may exhibit different reactivity patterns and interactions with other compounds.
Propriétés
Numéro CAS |
62237-98-3 |
|---|---|
Formule moléculaire |
C13H28 |
Poids moléculaire |
184.36 g/mol |
Nom IUPAC |
2,2,4-trimethyldecane |
InChI |
InChI=1S/C13H28/c1-6-7-8-9-10-12(2)11-13(3,4)5/h12H,6-11H2,1-5H3 |
Clé InChI |
ZWJKFSZYIOCMGF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(C)CC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-[2-ethyl-4-[[4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]methylsulfanyl]phenoxy]acetic acid](/img/structure/B13938106.png)

![N-[2-(benzyl-methyl-amino)-4-oxo-4H-quinazolin-3-yl]-2-(3,5-difluorophenyl)acetamide](/img/structure/B13938125.png)

![3,5-Dibromo-2-[(4-chloro-3-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13938151.png)
![7-Chloro-1H-benzo[d][1,2,6]oxazaborinin-1-ol](/img/structure/B13938161.png)
![5-Bromo-2-[2-(2,4-dichloro-phenoxy)-acetylamino]-benzoic acid](/img/structure/B13938169.png)
